2-(Benzhydrylthio)acetic acid CAS number and properties
2-(Benzhydrylthio)acetic acid CAS number and properties
An In-Depth Technical Guide to 2-(Benzhydrylthio)acetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Benzhydrylthio)acetic acid, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis protocols, analytical methodologies, and critical applications, grounding all information in established scientific principles and authoritative sources.
Introduction: Unveiling a Critical Synthetic Building Block
2-(Benzhydrylthio)acetic acid, also known by synonyms such as Benzhydrylsulfanyl acetic acid, is a sulfur-containing carboxylic acid that holds significant importance in the pharmaceutical industry.[1][2] Its primary and most notable role is serving as a crucial intermediate in the manufacturing of the wakefulness-promoting agent, Modafinil, and its enantiopure successor, Armodafinil.[][4] Understanding the physicochemical characteristics, synthesis pathways, and analytical profile of this compound is paramount for process chemists and quality control scientists involved in the production of these central nervous system stimulants. This guide aims to provide a detailed exploration of these facets, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's properties is the bedrock of its effective application and safe handling. The essential identifiers and physicochemical data for 2-(Benzhydrylthio)acetic acid are summarized below.
Primary Identifier:
-
CAS Number: 63547-22-8[][5]
Common Synonyms:
Table 1: Physicochemical Properties of 2-(Benzhydrylthio)acetic acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂S | [][5][6] |
| Molecular Weight | 258.34 g/mol | [][5][6] |
| Appearance | White to off-white crystalline powder/solid | [5][7] |
| Melting Point | 127-129 °C | [5][8][9] |
| Boiling Point | 408.6 °C at 760 mmHg | [5][8] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water. | [5][7][9] |
| Density | 1.223 g/cm³ | [][5] |
| pKa | 3.68 ± 0.10 (Predicted) | [5][7] |
| LogP | 3.59380 | [][5] |
| Storage Temperature | -20°C Freezer | [5][7] |
Synthesis and Manufacturing: A Mechanistic Approach
The synthesis of 2-(Benzhydrylthio)acetic acid is a critical process step in the overall manufacturing of Modafinil. The most prevalent laboratory and industrial synthesis involves a nucleophilic substitution reaction between a benzhydryl thiol derivative and a haloacetic acid.
Core Synthetic Pathway
The common route involves the reaction of diphenylmethanethiol with chloroacetic acid in the presence of a base.[10] The base, typically sodium hydroxide, deprotonates the thiol group of diphenylmethanethiol, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the desired product.
Caption: General workflow for the synthesis of 2-(Benzhydrylthio)acetic acid.
Detailed Laboratory Synthesis Protocol
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[10]
Materials:
-
Diphenylmethanethiol (0.05 mol)
-
Sodium hydroxide (NaOH) (0.125 mol total)
-
Chloroacetic acid (0.075 mol)
-
Demineralized water
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Thiolate Formation: In a 250 ml flask equipped with a magnetic stirrer and reflux condenser, dissolve diphenylmethanethiol (0.05 mol) and NaOH (0.05 mol) in 60 ml of demineralized water. Stir the mixture for 10 minutes to ensure the complete formation of the thiolate salt.[10]
-
Reaction with Chloroacetic Acid: Prepare a separate solution of chloroacetic acid (0.075 mol) and NaOH (0.075 mol) in 60 ml of demineralized water. Add this solution to the reaction flask all at once.[10]
-
Heating: Gently warm the reaction mixture to approximately 50°C and maintain this temperature for 15 minutes with continued stirring.[10]
-
Work-up and Extraction: Cool the solution to room temperature. Wash the aqueous solution with 50 ml of diethyl ether to remove any unreacted diphenylmethanethiol. Separate the aqueous layer.
-
Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic, which will precipitate the product.[10]
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Benzhydrylthio)acetic acid. A yield of approximately 79% can be expected.[10]
Application in Drug Development: The Gateway to Modafinil
The principal application of 2-(Benzhydrylthio)acetic acid is its role as a direct precursor to 2-(benzhydrylthio)acetamide, which is the immediate intermediate for Modafinil synthesis.[11][12]
From Acid to Amide to Active Pharmaceutical Ingredient (API)
-
Amidation: 2-(Benzhydrylthio)acetic acid is first converted to its corresponding amide, 2-(benzhydrylthio)acetamide. This can be achieved through several methods, such as conversion to an acyl chloride followed by reaction with ammonia, or via esterification and subsequent ammonolysis.[11][13]
-
Oxidation: The resulting 2-(benzhydrylthio)acetamide is then oxidized to form Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide).[11] This oxidation step is critical as it creates the sulfinyl group characteristic of Modafinil.
Caption: Synthetic pathway from 2-(Benzhydrylthio)acetic acid to Modafinil.
This compound is also recognized as an impurity of Armodafinil, the R-enantiomer of Modafinil, highlighting the importance of its monitoring and control in the final drug substance.[4]
Analytical Characterization
Ensuring the purity and identity of 2-(Benzhydrylthio)acetic acid is crucial for the quality of the final API. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Illustrative HPLC Protocol for Purity Assessment
This protocol provides a general framework for the analysis of 2-(Benzhydrylthio)acetic acid. Method optimization and validation are required for specific applications.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., phosphoric acid or formic acid)[14] |
| Gradient | Isocratic or gradient elution depending on impurity profile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water mixture) to a concentration of ~0.5 mg/mL. |
This method is effective for separating the main component from potential starting materials, by-products, and other impurities, allowing for accurate purity determination (typically specified as >98%).[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 2-(Benzhydrylthio)acetic acid. The following information is derived from available Safety Data Sheets (SDS).[8][15]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[7] |
| H315 | Causes skin irritation.[7][8] | |
| H319 | Causes serious eye irritation.[7][8] | |
| H335 | May cause respiratory irritation.[7] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[16] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[16] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
Handling:
-
Use in a well-ventilated area or under a fume hood.[15]
-
Avoid formation of dust and aerosols.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[15]
Conclusion
2-(Benzhydrylthio)acetic acid is a compound of significant industrial relevance, primarily due to its indispensable role in the synthesis of Modafinil and Armodafinil. Its chemical properties are well-defined, and its synthesis is achievable through robust and scalable chemical processes. A comprehensive understanding of its synthesis, analytical characterization, and safe handling is essential for any scientist or researcher working in the field of pharmaceutical development and manufacturing. This guide has consolidated these critical technical aspects to serve as a valuable resource for the scientific community.
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Pharmaffiliates. CAS No : 63547-22-8 | Product Name : 2-[(Diphenylmethyl)thio]acetic Acid. [Link]
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